4-Methyl-1-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERIDINE: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERIDINE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Sulfonamides, sulfonate esters.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a precursor for various functionalized derivatives.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism of action of 4-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The oxazole ring may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Methylbenzenesulfonyl chloride
- 4-Methylbenzenemethanesulfonyl chloride
- p-Methyl-α-toluenesulfonyl chloride
Uniqueness:
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O3S/c1-16-8-10-19(11-9-16)28(25,26)21-22(24-14-12-17(2)13-15-24)27-20(23-21)18-6-4-3-5-7-18/h3-11,17H,12-15H2,1-2H3 |
InChI Key |
ZAUYFSHFXLSZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.